Hexamethylbiphenyl
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Overview
Description
Hexamethylbiphenyl, also known as 2,2’,3,3’,5,5’-hexamethyl-4,4’-dihydroxybiphenyl, is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of six methyl groups attached to a biphenyl core, which also contains two hydroxyl groups.
Preparation Methods
Hexamethylbiphenyl can be synthesized through several methods. One common synthetic route involves the methylation of biphenyl derivatives. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .
In industrial settings, this compound can be produced through a catalytic process involving the reaction of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Hexamethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups in this compound can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces alcohols .
Scientific Research Applications
Hexamethylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and dyes.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that this compound and its derivatives can be used in the development of pharmaceuticals.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which hexamethylbiphenyl exerts its effects is primarily related to its ability to interact with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Hexamethylbiphenyl can be compared with other similar compounds, such as tetramethylbiphenyl and octamethylbiphenyl. These compounds share a biphenyl core but differ in the number and position of methyl groups. This compound is unique due to its specific arrangement of six methyl groups, which imparts distinct chemical and physical properties .
Tetramethylbiphenyl: Contains four methyl groups and exhibits different reactivity and stability compared to this compound.
Octamethylbiphenyl: Contains eight methyl groups, leading to increased steric hindrance and altered chemical behavior.
Biological Activity
Hexamethylbiphenyl, specifically 2,2',3,3',5,5'-hexamethyl-4,4'-dihydroxybiphenyl, is an organic compound notable for its unique biphenyl structure, which is characterized by two phenyl rings connected by a single bond. The presence of six methyl groups and two hydroxyl groups significantly influences its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C18H22O2. The compound's structure is pivotal in mediating its biological effects:
- Biphenyl Framework : Facilitates interactions with various biological targets.
- Hydroxyl Groups : Enhance redox reactions and contribute to antioxidant activity.
The structural characteristics allow this compound to engage with enzymes and receptors within biological systems, influencing various biochemical pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . The hydroxyl groups in its structure play a crucial role in scavenging free radicals and reducing oxidative stress. This activity is vital in preventing cellular damage related to various diseases.
The mechanism underlying the antioxidant activity of this compound involves:
- Redox Reactions : The hydroxyl groups participate in electron transfer processes.
- Interaction with Reactive Species : The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Properties
This compound has also been studied for its antimicrobial effects . Preliminary findings suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
- Antimicrobial Efficacy :
- A study demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective compared to standard antimicrobial agents.
- Cellular Studies :
- In vitro studies using RAW264.7 mouse macrophages indicated that this compound significantly reduced nitric oxide (NO) production induced by lipopolysaccharide (LPS), suggesting anti-inflammatory properties alongside antimicrobial activity.
Therapeutic Potential
Given its antioxidant and antimicrobial properties, this compound may have therapeutic potential in treating conditions associated with oxidative stress and microbial infections. Its ability to modulate biochemical pathways positions it as a promising candidate for drug development.
Comparative Analysis with Similar Compounds
Compound Name | Antioxidant Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Redox reactions via hydroxyl groups |
Tetraiodo-2,2',6,6'-tetramethylbiphenyl | Moderate | Low | Electrophilic attack on reactive species |
Diphenyl diselenide | High | Moderate | Mimics glutathione peroxidase activity |
Properties
CAS No. |
56667-01-7 |
---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,2,3-trimethyl-4-(2,3,4-trimethylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-11-7-9-17(15(5)13(11)3)18-10-8-12(2)14(4)16(18)6/h7-10H,1-6H3 |
InChI Key |
CGEIJASJNVVERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)C)C)C)C |
Origin of Product |
United States |
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